molecular formula C11H9FN2 B2879880 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile CAS No. 1368450-21-8

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B2879880
CAS No.: 1368450-21-8
M. Wt: 188.205
InChI Key: BDNCUDGACUBKLA-UHFFFAOYSA-N
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Description

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring, with an acetonitrile group attached at the 3-position. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-fluoro-1-methylindole and acetonitrile, which undergoes a series of reactions to introduce the acetonitrile group at the 3-position.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs)[][3].

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both fluorine and methyl groups, which enhance its biological activity and stability. These modifications can improve its pharmacokinetic properties, making it a more effective therapeutic agent .

Properties

IUPAC Name

2-(5-fluoro-1-methylindol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNCUDGACUBKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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